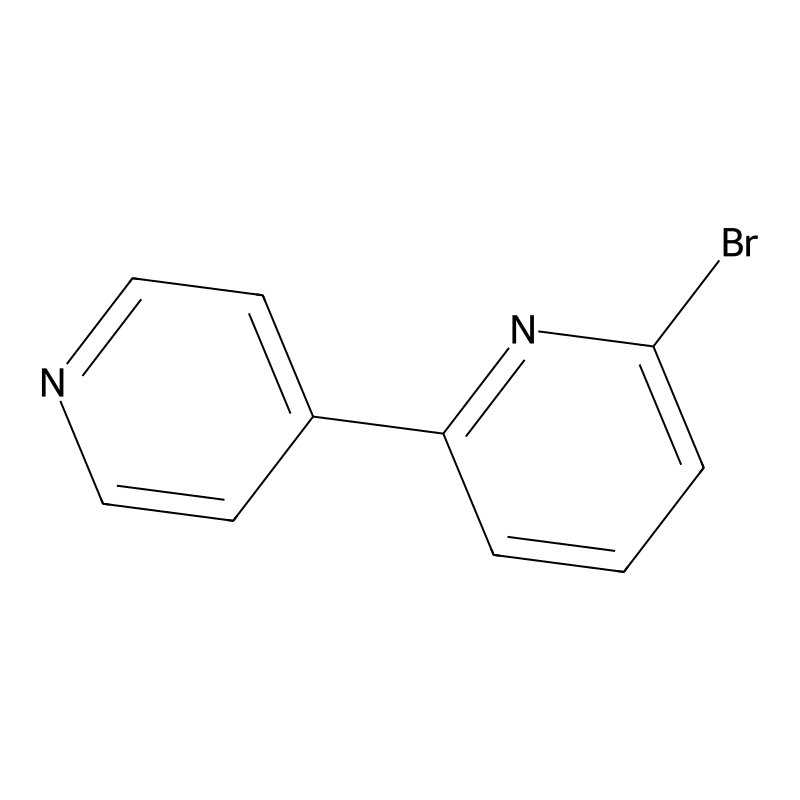6-Bromo-2,4'-bipyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
One example involves the synthesis of luminescent copper(I) complexes with Br-bipy and other halogen-substituted bipyridine ligands. These complexes exhibit interesting photophysical properties, making them potentially useful in light-emitting devices or other optoelectronic applications.
Material Science
Br-bipy can be incorporated into various materials for potential applications in material science. Its ability to form coordination bonds with metal ions allows researchers to design and synthesize novel materials with tailored properties. For instance, Br-bipy has been used as a ligand in the preparation of metal-organic frameworks (MOFs) []. These porous materials hold promise for applications in gas storage, separation, and catalysis due to their high surface area and tunable pore structure.
6-Bromo-2,4'-bipyridine is an organic compound with the molecular formula C10H7BrN2. It features a bipyridine structure, where two pyridine rings are connected by a carbon-carbon bond, with a bromine substituent located at the 6-position of one of the rings. This compound is notable for its versatility in coordination chemistry and its role as a ligand in metal complexes. The compound's molecular weight is approximately 235.08 g/mol, and it exhibits properties typical of halogenated bipyridines, including solubility in organic solvents and potential biological activity .
The biological activity of 6-Bromo-2,4'-bipyridine has been explored in several contexts. It has shown potential as an inhibitor for certain cytochrome P450 enzymes, indicating possible applications in pharmacology and toxicology. Specifically, it has been identified as a CYP1A2 and CYP2C19 inhibitor, which suggests it could influence drug metabolism pathways . Additionally, its role in forming metal complexes may contribute to its biological effects, particularly in targeted drug delivery systems or as part of therapeutic agents.
Synthesis of 6-Bromo-2,4'-bipyridine can be achieved through several methods:
- Bromination of 2,4'-bipyridine: This method involves the direct bromination of 2,4'-bipyridine using bromine or brominating agents under controlled conditions.
- Metal-Catalyzed Cross-Coupling Reactions: Utilizing palladium-catalyzed coupling reactions can yield this compound from appropriate aryl halides and pyridines.
- Electrosynthesis: Recent studies have demonstrated electrosynthetic methods that allow for efficient production while minimizing by-products .
These methods highlight the compound's synthetic accessibility and adaptability in various chemical environments.
6-Bromo-2,4'-bipyridine finds applications across several fields:
- Catalysis: It serves as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
- Material Science: The compound is utilized in synthesizing organic light-emitting diodes (OLEDs) due to its electron transport properties.
- Pharmaceuticals: Its biological activity makes it a candidate for drug development and metabolic studies .
Studies on the interactions of 6-Bromo-2,4'-bipyridine with various substrates have revealed its effectiveness in forming stable coordination complexes. These interactions are influenced by factors such as solvent choice, temperature, and the presence of other ligands or metal ions. The compound's ability to form chelates with transition metals enhances its utility in catalysis and materials science applications .
Several compounds share structural similarities with 6-Bromo-2,4'-bipyridine. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Bromo-2,2'-bipyridine | C10H7BrN2 | Used primarily as a ligand; shows high solubility |
| 6-Bromo-4,4'-dimethyl-2,2'-bipyridine | C12H11BrN2 | Exhibits enhanced steric hindrance; used in catalysis |
| 4-Bromo-2,6-bis(2-pyridyl)pyridine | C12H10BrN4 | Functions as a dendritic ligand; complexation properties |
| 6-Methyl-2,2'-bipyridine | C11H10N2 | Methyl substitution alters electronic properties; used in organic synthesis |
The unique features of 6-Bromo-2,4'-bipyridine lie in its specific bromination pattern and its dual nitrogen donor sites that enhance its coordination abilities compared to similar compounds.








